Methyl 2-butyl-1H-pyrrole-1-carboxylate

Description

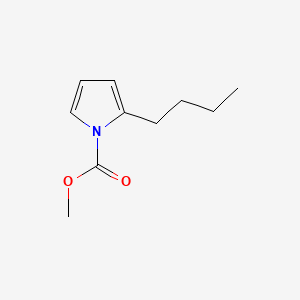

Methyl 2-butyl-1H-pyrrole-1-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a butyl group at the 2-position and a methyl carboxylate group at the 1-position. Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in bioactive molecules and natural products. Characterization methods such as NMR, FTIR, and X-ray crystallography (using tools like SHELX and ORTEP ) are critical for confirming its configuration and intermolecular interactions, including hydrogen bonding patterns .

Properties

CAS No. |

182551-36-6 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.235 |

IUPAC Name |

methyl 2-butylpyrrole-1-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h5,7-8H,3-4,6H2,1-2H3 |

InChI Key |

HKLRAUOAEJYLJC-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=CN1C(=O)OC |

Synonyms |

1H-Pyrrole-1-carboxylic acid, 2-butyl-, methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Comparative Features of this compound and Analogues

Key Comparative Insights

Structural Complexity and Bioactivity: this compound’s pyrrole ring distinguishes it from aliphatic methyl esters (e.g., methyl palmitate, methyl octanoate). The cis-tert-butyl analogue shares a pyrrole core but incorporates a bicyclic system and ketone group, likely increasing steric hindrance and altering metabolic pathways .

Physicochemical Properties :

- Aliphatic methyl esters (e.g., methyl palmitate, MW ~270.45) are larger and more lipophilic than the pyrrole derivative (estimated MW ~185.23), impacting solubility and diffusion rates .

- Diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular weights and structural rigidity, influencing their ecological roles in plant resins .

Safety and Handling: The cis-tert-butyl compound requires stringent safety measures (e.g., respiratory protection) due to acute toxicity risks , whereas methyl palmitate and octanoate are generally recognized as safe for cosmetics and food applications .

Analytical Characterization :

- GC-MS and NMR (e.g., LM extract analysis , methyl shikimate characterization ) are standard for ester identification. Pyrrole derivatives may require advanced crystallographic tools (e.g., SHELXL ) for precise structural elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.